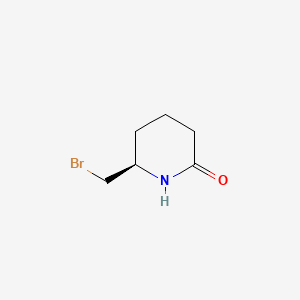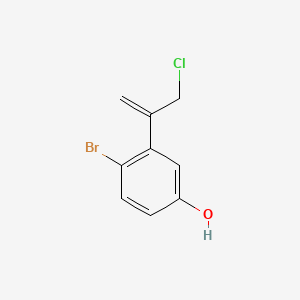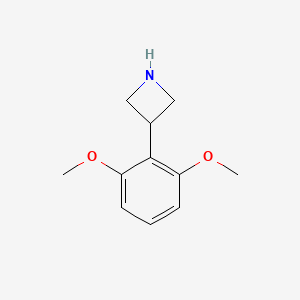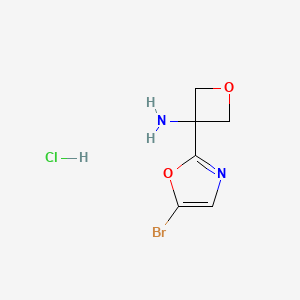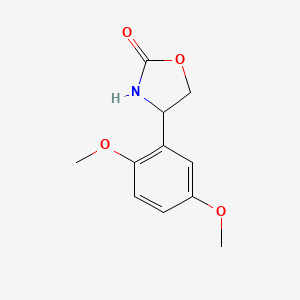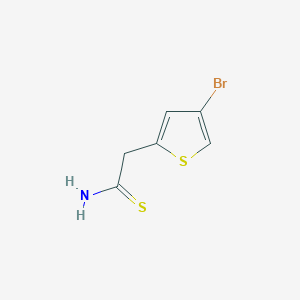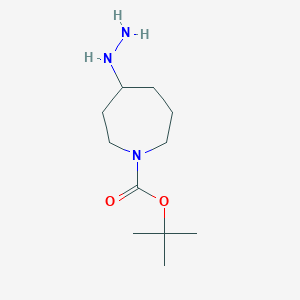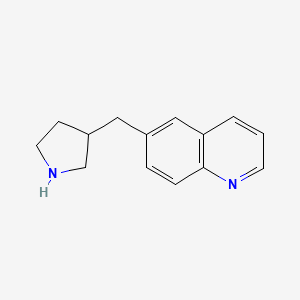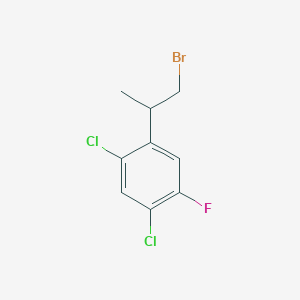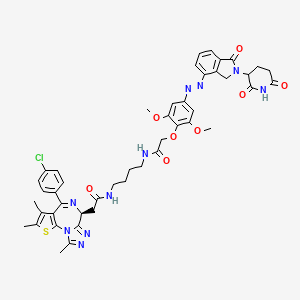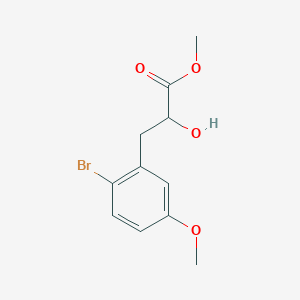
Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and a hydroxy group on a propanoate ester. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The synthesis can start with a phenol derivative, which undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring. Subsequently, methoxylation can be performed to add the methoxy group at the 5-position.
Esterification: The hydroxy group on the propanoic acid can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are added in specific quantities and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed for large-scale production, where reactants are continuously fed into a reactor and the product is continuously collected.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions can occur at the bromo and methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Phenylmethanol derivatives.
Substitution Products: Different halogenated and methoxylated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in biological studies to understand the effects of bromo and methoxy groups on biological systems. Medicine: Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism by which Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 3-(5-bromo-2-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar in structure but contains a pyrazole ring instead of a hydroxy group.
Methyl 3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoate: Similar but with the methoxy group at the 4-position instead of the 5-position.
Uniqueness: Methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential pharmaceutical uses, highlighting its importance in both research and industry.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-8-3-4-9(12)7(5-8)6-10(13)11(14)16-2/h3-5,10,13H,6H2,1-2H3 |
Clé InChI |
QECCMYXMWAMXJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
